2-(Pyrrolidin-2-yl)-1-(thiophen-3-yl)propan-1-one

Description

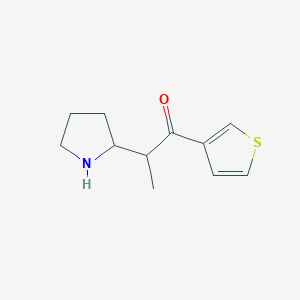

2-(Pyrrolidin-2-yl)-1-(thiophen-3-yl)propan-1-one is a synthetic cathinone derivative featuring a pyrrolidine ring substituted at the 2-position and a thiophene ring at the 3-position. Its structure combines a ketone backbone with heterocyclic moieties, which influence its physicochemical and pharmacological properties.

Properties

Molecular Formula |

C11H15NOS |

|---|---|

Molecular Weight |

209.31 g/mol |

IUPAC Name |

2-pyrrolidin-2-yl-1-thiophen-3-ylpropan-1-one |

InChI |

InChI=1S/C11H15NOS/c1-8(10-3-2-5-12-10)11(13)9-4-6-14-7-9/h4,6-8,10,12H,2-3,5H2,1H3 |

InChI Key |

XPRVJADXBIMRPW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1CCCN1)C(=O)C2=CSC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrrolidin-2-yl)-1-(thiophen-3-yl)propan-1-one typically involves the reaction of pyrrolidine with a thiophene derivative under specific conditions. One common method involves the use of a Grignard reagent, where the thiophene derivative is first converted into a Grignard reagent, which then reacts with a pyrrolidine derivative to form the desired product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a solvent like tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Pyrrolidin-2-yl)-1-(thiophen-3-yl)propan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine or thiophene rings are modified.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like amines or halides can be used under basic or acidic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Modified pyrrolidine or thiophene derivatives.

Scientific Research Applications

2-(Pyrrolidin-2-yl)-1-(thiophen-3-yl)propan-1-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Pyrrolidin-2-yl)-1-(thiophen-3-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituted Thiophene Derivatives

Key Observations :

- Amine Substituents : Pyrrolidin-2-yl vs. pyrrolidin-1-yl (e.g., ) affects stereochemistry and hydrogen-bonding capacity.

- Chain Length/Functional Groups: Longer chains (e.g., pentanone in ) may enhance lipophilicity, while nitro or chloro groups () modify electronic properties.

Pharmacological and Physicochemical Properties

Physicochemical Data (Hypothetical Estimates)

Pharmacological Implications

- Cathinone Analogs: Pyrrolidine-containing derivatives (e.g., ) are associated with stimulant effects due to monoamine reuptake inhibition. The 2-yl vs. 1-yl substitution may alter dopamine/norepinephrine selectivity.

- Thiophene Position : 3-yl substitution (target compound) vs. 2-yl () could influence metabolic stability or cytochrome P450 interactions.

- Chalcone Derivatives: Compounds like exhibit antioxidant or anti-inflammatory activity due to conjugated enone systems, differing from cathinones’ CNS effects.

Biological Activity

2-(Pyrrolidin-2-yl)-1-(thiophen-3-yl)propan-1-one, also known by its CAS number 1861426-43-8, is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound features a pyrrolidine ring and a thiophene moiety, both of which are known for their biological activity. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its anticancer properties, potential mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₅NOS, with a molecular weight of 209.31 g/mol. The structural representation highlights the presence of both the pyrrolidine and thiophene rings, which are critical for its biological interactions.

Anticancer Activity

Recent studies have identified significant anticancer properties associated with compounds similar to this compound. For instance, in vitro assays have demonstrated that derivatives containing pyrrolidine structures exhibit varying degrees of cytotoxicity against several cancer cell lines, including breast cancer (MDA-MB-231 and MCF-7) and lung cancer (A549) cells.

| Compound | Cell Line | Concentration (µM) | Viability (%) |

|---|---|---|---|

| 1f | MDA-MB-231 | 6.25 | 40 |

| 1d | MDA-MB-231 | 25 | 55 |

| 21 | A549 | 100 | 66 |

In these studies, compound 1f demonstrated the most potent activity in reducing cell viability at low concentrations (6.25 µM), indicating its potential as an effective anticancer agent .

The mechanism by which these compounds exert their effects often involves interaction with specific membrane proteins implicated in cancer pathways. Notably, several studies have identified potential targets such as serotonin receptors (5-HT6), metabotropic glutamate receptors (mGluR2), and others that could mediate the observed anticancer effects .

Study on Anticancer Efficacy

A notable study evaluated the efficacy of various pyrrolidine derivatives against different breast cancer cell lines. The results indicated that compounds with fused heterocyclic systems, similar to the structure of this compound, showed enhanced cytotoxicity compared to simpler structures. This suggests that the complexity of the molecular structure plays a crucial role in biological activity .

Antimicrobial Properties

In addition to anticancer activity, some derivatives have exhibited antimicrobial properties against multidrug-resistant strains of Staphylococcus aureus. For example, certain thiophene-substituted pyrrolidine derivatives were shown to possess selective antimicrobial activity, which could be attributed to their ability to disrupt bacterial cell membranes or interfere with metabolic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.